Pteroenone
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Overview
Description
Pteroenone is a natural product found in Clione limacina with data available.
Scientific Research Applications
Ecological Role in Marine Biology
Pteroenone, a linear β-hydroxyketone, was isolated from the tissues of the Antarctic pteropod Clione antarctica. This compound plays a significant ecological role as an antifeedant, deterring predation by Antarctic fish such as Pagothenia borchgrevinki and Pseudotrematomas bernacchii. Interestingly, the primary prey of C. antarctica, Limacina helicina, does not contain this compound, suggesting C. antarctica synthesizes it independently. This discovery marks the first example of a defensive secondary metabolite in a pelagic gastropod (Bryan et al., 1995).
Synthesis and Chemical Analysis
The synthesis of this compound and its stereoisomers was accomplished using anti-/syn-selective aldol reactions. These synthesized compounds, however, exhibited no antifeedant activity against a general benthic Antarctic fish, indicating a specific ecological interaction with Clione antarctica's natural predators (Asao et al., 2010).
Properties
Molecular Formula |
C14H24O2 |
---|---|
Molecular Weight |
224.34 g/mol |
IUPAC Name |
(5R,6S,7E,9E)-6-hydroxy-5,7,9-trimethylundeca-7,9-dien-4-one |
InChI |
InChI=1S/C14H24O2/c1-6-8-13(15)12(5)14(16)11(4)9-10(3)7-2/h7,9,12,14,16H,6,8H2,1-5H3/b10-7+,11-9+/t12-,14+/m0/s1 |
InChI Key |
DVSSWRPHWSGOFM-FNHOOIRLSA-N |
Isomeric SMILES |
CCCC(=O)[C@H](C)[C@@H](/C(=C/C(=C/C)/C)/C)O |
Canonical SMILES |
CCCC(=O)C(C)C(C(=CC(=CC)C)C)O |
Synonyms |
pteroenone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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